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Compound of Interest

2,3-Dihydrobenzofuran-7-
Compound Name:

carbaldehyde

Cat. No.: B171238

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
2,3-dihydrobenzofuran-7-carbaldehyde. Due to the limited availability of a complete,
experimentally verified dataset in the public domain for this specific isomer, this document
presents a combination of data from publicly accessible databases and predicted spectral
information based on the analysis of structurally related compounds. This guide is intended to
serve as a valuable resource for researchers in the fields of medicinal chemistry, organic
synthesis, and drug development.

Compound Identification
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IUPAC Name 2,3-dihydro-1-benzofuran-7-carbaldehyde[1]

7-Formyl-2,3-dihydrobenzofuran, 2,3-

Synonyms Dihydrobenzolb]furan-7-carboxaldehyde[1]
Molecular Formula CoHsO2[1]

Molecular Weight 148.16 g/mol [1]

CAS Number 196799-45-8[1]

Chemical Structure

Spectral Data Summary

The following tables summarize the predicted and typical spectral data for 2,3-
dihydrobenzofuran-7-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (Solvent: CDClsz, 400 MHZz)
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)
~9.9-10.1 S 1H - Aldehyde CHO
~7.4-7.6 d 1H ~7-8 Ar-H
~7.2-74 d 1H ~7-8 Ar-H
~6.9-7.1 t 1H ~7-8 Ar-H
~4.6 -4.8 t 2H ~8-9 O-CH:
~3.2-34 t 2H ~8-9 Ar-CH:z

Table 2: Predicted 13C NMR Spectral Data (Solvent: CDCls, 100 MHz)

Chemical Shift (6, ppm) Assighment
~190 - 192 CHO

~160 - 162 C-O (Ar)
~135 - 137 C-CHO (Ar)
~130 - 132 CH (Ar)

~125 - 127 CH (Ar)

~120 - 122 C-C (Ar)
~110- 112 CH (Ar)
~71-73 O-CHz
~29-31 Ar-CHz

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
~2920, ~2850 Medium C-H stretch (aliphatic)
~2720 Weak C-H stretch (aldehyde)
C=0 stretch (aromatic
~1680 - 1700 Strong
aldehyde)
~1600, ~1480 Medium-Strong C=C stretch (aromatic)
~1250 Strong C-O stretch (aryl ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

m/z Relative Intensity Assignment

148 High [M]* (Molecular lon)
147 High [M-H]*

120 Medium [M-CHO]*

91 Medium [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

NMR Spectroscopy

A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of deuterated
chloroform (CDCIs). The *H and 3C NMR spectra are recorded on a 400 MHz spectrometer.
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

IR Spectroscopy
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The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
The sample can be prepared as a thin film on a KBr plate or by Attenuated Total Reflectance
(ATR).

Mass Spectrometry

Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry
(GC-MS) instrument with an electron ionization (El) source. The sample is dissolved in a
volatile organic solvent and injected into the GC. The mass spectrometer is set to scan a mass
range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a target compound.
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Caption: General workflow for synthesis and spectroscopic analysis.
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This guide provides a foundational understanding of the spectral characteristics of 2,3-
dihydrobenzofuran-7-carbaldehyde. Researchers are encouraged to perform their own
experimental analysis for definitive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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